Hypnorm is widely used in scientific research as an anesthetic for a variety of animal species, including rats, mice, rabbits, and guinea pigs. [, , , , , , , , , ] Its use in research facilitates the performance of procedures that would otherwise be difficult or impossible to carry out in conscious animals.
Hypnorm is classified as a veterinary drug and is specifically indicated for use in animal research settings. The components of Hypnorm are sourced from established synthetic routes that have been optimized for pharmaceutical applications. Fentanyl acts primarily as an agonist at the mu-opioid receptors in the central nervous system, while fluanisone exerts its effects through antagonism at dopamine D2 receptors .
The synthesis of Hypnorm involves two main components:
These synthetic methods highlight the importance of chemical transformations that are both efficient and yield high purity products suitable for veterinary use.
The molecular structure of Hypnorm can be understood by analyzing its individual components:
The combination of these two molecules results in a compound that effectively provides analgesia and sedation in laboratory animals.
Hypnorm's effectiveness arises from the pharmacological actions of its components rather than complex chemical reactions post-administration. The primary reactions involve:
These interactions are crucial for understanding how Hypnorm functions as an anesthetic agent in laboratory settings .
The mechanism of action of Hypnorm involves the synergistic effects of its constituents:
The combination allows for effective anesthesia with reduced doses compared to using each component alone.
Relevant data on the pharmacokinetics indicate rapid absorption following administration, with peak plasma concentrations reached quickly due to the properties of fentanyl .
Hypnorm is widely used in scientific research, particularly in studies involving:
Hypnorm represents a specialized class of neuroleptanalgesic agents, combining the potent synthetic opioid fentanyl (0.315 mg/mL as citrate salt) and the butyrophenone tranquilizer fluanisone (10 mg/mL). This formulation induces a dissociative state characterized by profound analgesia, sedation, and minimal autonomic reflexes while preserving protective airway reflexes. The synergistic interaction arises from fluanisone's dopamine D₂ receptor antagonism in the limbic system, which potentiates fentanyl's µ-opioid receptor-mediated analgesia. This dual-receptor targeting achieves neuroleptanalgesia—a state suitable for invasive procedures without full anesthesia [1] [3].
Electroencephalographic studies in rats demonstrate that Hypnorm uniquely alters cortical activity by suppressing high-frequency oscillations while paradoxically increasing spike-wave discharges in epileptic models at low doses. This biphasic neurophysiological profile underscores its receptor-specific neuromodulation, distinct from other neuroleptanalgesics [3]. The combination's efficacy extends to neonatal rat intracranial surgery, where it provides sufficient analgesia for nociceptive stimuli without cardiovascular instability [7].
Table 1: Neuropharmacological Targets of Hypnorm Components
Component | Receptor Targets | Primary Physiological Effects |
---|---|---|
Fentanyl | µ-opioid agonist | Analgesia, respiratory depression |
Fluanisone | D₂ dopamine antagonist | Sedation, antiemesis, muscle relaxation |
Hypnorm emerged in the late 20th century as a successor to earlier neuroleptanalgesics like Innovar-Vet (fentanyl/droperidol). Its development addressed droperidol's limitations, including inadequate sedation duration and cardiovascular instability. Fluanisone's inclusion improved tranquilization efficacy, particularly in rodents and lagomorphs, leading to widespread veterinary adoption for minor procedures [1].
Regulatory pathways diverged significantly by region:
Among butyrophenone derivatives, Hypnorm occupies a distinct niche due to its balanced receptor affinity profile and species-specific efficacy. Unlike haloperidol (a pure D₂ antagonist) or azaperone (used predominantly in swine), fluanisone exhibits moderate α1-adrenergic antagonism that enhances sedation without severe hypotension. This receptor polyvalence enables its use across multiple species, including rodents, rabbits, and non-human primates [5].
Table 2: Butyrophenone Derivatives in Veterinary Anesthesia
Agent | Receptor Affinity | Therapeutic Applications |
---|---|---|
Fluanisone (Hypnorm) | D₂ >> α1-adrenergic | Neuroleptanalgesia in rodents/rabbits |
Droperidol | D₂ > α1-adrenergic | Limited use due to cardiovascular effects |
Azaperone | D₂ > 5-HT₂ | Sedation in swine only |
Haloperidol | D₂ (high affinity) | Human psychiatry, limited veterinary use |
Critical distinctions emerge in epileptogenesis models: Fluanisone monotherapy increases spike-wave discharges in WAG/Rij rats dose-dependently, whereas fentanyl alone suppresses them. This highlights fluanisone's intrinsic pro-convulsant activity at dopamine receptors—an effect absent in other butyrophenones [3]. Hypnorm remains unparalleled in rodent neuroleptanalgesia due to its predictable induction characteristics and reversibility with opioid antagonists like nalbuphine [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: